WIC1

Description

Properties

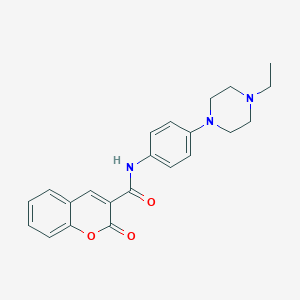

Molecular Formula |

C22H23N3O3 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H23N3O3/c1-2-24-11-13-25(14-12-24)18-9-7-17(8-10-18)23-21(26)19-15-16-5-3-4-6-20(16)28-22(19)27/h3-10,15H,2,11-14H2,1H3,(H,23,26) |

InChI Key |

YQXKWSNLAVFZJL-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

WIC1; WIC-1; WIC 1 |

Origin of Product |

United States |

Foundational & Exploratory (wsc1 - Yeast)

An In-depth Technical Guide on the Function of Wsc1 in Yeast Stress Response

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

In the model organism Saccharomyces cerevisiae, the maintenance of cell wall integrity (CWI) is paramount for survival, especially when confronted with environmental insults. The CWI signaling pathway is a critical surveillance system that monitors and responds to cell wall stress. At the forefront of this pathway are cell surface sensors, among which Wsc1 stands out as a primary mechanosensor. This technical guide provides a comprehensive overview of the function of Wsc1, its role in stress response signaling, and the experimental methodologies used to elucidate its function.

Wsc1 is an integral membrane protein characterized by a unique structural organization: an N-terminal cysteine-rich domain (CRD), a highly O-glycosylated serine/threonine-rich extracellular region (STR), a single transmembrane domain, and a cytoplasmic tail.[1][2][3] This structure enables Wsc1 to act as a molecular probe of the cell wall, detecting physical perturbations and initiating a signal transduction cascade to reinforce the cell's protective barrier.[4][5]

Wsc1 as a Mechanosensor in Stress Response

Wsc1 functions as a key sensor for a variety of stresses that challenge the integrity of the yeast cell wall. These include:

-

Cell Wall Damaging Agents: Wsc1 is crucial for resistance to compounds that interfere with cell wall synthesis, such as the β-1,3-glucan synthase inhibitor caspofungin and the chitin-binding agents Congo red and Calcofluor white.[3][6][7] The transcriptional response to caspofungin is mediated almost exclusively by Wsc1.[7]

-

Heat Shock: Wsc1 plays a significant role in the heat shock response.[1][2][8] It is required for the activation of the CWI pathway upon heat stress, and its overexpression can suppress the temperature sensitivity of certain heat shock response mutants.[8][9]

-

Physical and Mechanical Stress: Wsc1 is proposed to function as a mechanosensor that detects physical stress on the cell wall.[4][10][11] Studies using atomic force microscopy have shown that Wsc1 forms clusters at sites of force application on the cell wall, suggesting it directly senses mechanical stress.[11] It also plays a role in responding to high hydrostatic pressure by activating the CWI pathway.[12]

-

Cell Growth and Morphogenesis: During processes of polarized growth like budding and mating, the cell wall undergoes extensive remodeling. Wsc1 is essential for monitoring these changes and ensuring cell integrity.[4][13]

The Wsc1 Signaling Pathway

Upon sensing stress, Wsc1 initiates a signaling cascade that ultimately leads to changes in gene expression and cell wall remodeling.

-

Activation of Rom2: The cytoplasmic tail of Wsc1 interacts directly with Rom2, a guanine nucleotide exchange factor (GEF) for the Rho1 GTPase.[4][10][14] This interaction is crucial for activating Rom2's GEF activity.[4][10] Mutational analyses have identified two conserved regions in the Wsc1 cytoplasmic tail that are important for the interaction with Rom2.[15]

-

Activation of Rho1: Activated Rom2 stimulates the exchange of GDP for GTP on Rho1, a master regulator of the CWI pathway.[4][10][13] Extracts from wsc1 mutant cells show a deficiency in catalyzing the loading of GTP onto Rho1.[4][10]

-

Downstream Effectors of Rho1: GTP-bound Rho1 activates several downstream effectors, including:

-

Protein Kinase C (Pkc1): This is a central component of the CWI pathway, which in turn activates a mitogen-activated protein kinase (MAPK) cascade.[4][8][16]

-

1,3-β-glucan synthase (Fks1/Fks2): This enzyme is responsible for synthesizing the major structural component of the yeast cell wall.[4]

-

Skn7: A transcription factor that, along with the MAPK Mpk1, regulates the expression of cell wall maintenance genes.[17]

-

The MAPK cascade consists of Bck1 (a MEKK), Mkk1/2 (redundant MEKs), and Mpk1 (also known as Slt2, the MAPK).[4][16] Activated Mpk1 phosphorylates and activates the transcription factor Rlm1, leading to the expression of genes involved in cell wall biogenesis.[4]

Caption: The Wsc1-mediated Cell Wall Integrity (CWI) signaling pathway in yeast.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Wsc1 function.

Table 1: Stress Sensitivity of wsc1Δ Mutant

| Stress Condition | Concentration | Phenotype of wsc1Δ | Reference |

| Congo Red | 0.1 mg/ml | Sensitive | [18] |

| Caffeine | 7.5 mM | Sensitive | [18] |

| Caspofungin | Varies | Sensitive | [3][6][7] |

| Calcofluor White | Varies | Sensitive | [3][6] |

| Heat Shock | 37°C | Sensitive | [18] |

Table 2: Protein-Protein Interactions of Wsc1

| Interacting Protein | Method | Domain of Interaction | Reference |

| Rom2 | Two-Hybrid | Cytoplasmic domain of Wsc1 with N-terminal domain of Rom2 | [4][10] |

| Ras2 | Co-immunoprecipitation | Not specified | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying Wsc1 function.

This protocol is adapted from studies demonstrating the interaction between the cytoplasmic domain of Wsc1 and Rom2.[4][10]

-

Plasmid Construction:

-

The DNA sequence encoding the cytoplasmic domain of Wsc1 (amino acids 298 to 378) is cloned into a GAL4 activation domain (AD) vector (e.g., pGAD424).

-

The DNA sequence encoding the full-length or specific domains of Rom2 is cloned into a GAL4 DNA-binding domain (BD) vector (e.g., pGBT9).

-

-

Yeast Transformation:

-

The AD-Wsc1 and BD-Rom2 plasmids are co-transformed into a suitable yeast reporter strain (e.g., SFY526) using the lithium acetate method.

-

Transformants are selected on synthetic defined (SD) medium lacking the appropriate amino acids for plasmid selection.

-

-

Interaction Assay (β-galactosidase activity):

-

Qualitative assessment: Transformants are streaked on selective media and a filter lift assay is performed. The filter is permeabilized with liquid nitrogen and then incubated on a filter paper soaked in Z-buffer containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). A blue color indicates a positive interaction.

-

Quantitative assessment: Liquid cultures of transformants are grown to mid-log phase. Cells are permeabilized, and a β-galactosidase assay is performed using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate. The reaction is stopped, and the absorbance at 420 nm is measured. Activity is calculated in Miller units.

-

This protocol is based on methods used to show that Wsc1 is required for Rom2-mediated GTP loading of Rho1.[4][10]

-

Yeast Strain and Growth:

-

Wild-type and wsc1Δ yeast strains are grown in YEPD medium to mid-log phase.

-

-

Preparation of Cell Extracts:

-

Cells are harvested, washed, and resuspended in extraction buffer (20 mM Tris-HCl [pH 7.5], 10 mM MgCl₂, 2.5 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Cells are lysed by vortexing with glass beads.

-

The lysate is cleared by centrifugation to obtain the whole-cell extract.

-

-

GEF Assay:

-

Recombinant, purified Rho1 is pre-loaded with [³H]GDP.

-

The GEF reaction is initiated by adding the yeast cell extract to the [³H]GDP-loaded Rho1 in the presence of an excess of unlabeled GTP.

-

The reaction mixture is incubated at 30°C, and aliquots are taken at various time points.

-

The amount of [³H]GDP remaining bound to Rho1 is determined by filtering the reaction mixture through nitrocellulose filters and measuring the radioactivity on the filters using a scintillation counter.

-

A decrease in bound [³H]GDP over time indicates GEF activity. The rate of GDP dissociation is compared between wild-type and wsc1Δ extracts.

-

References

- 1. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wsc1 and Mid2 Are Cell Surface Sensors for Cell Wall Integrity Signaling That Act through Rom2, a Guanine Nucleotide Exchange Factor for Rho1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up against the Wall: Is Yeast Cell Wall Integrity Ensured by Mechanosensing in Plasma Membrane Microdomains? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of sensor-specific stress response by transcriptional profiling of wsc1 and mid2 deletion strains and chimeric sensors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A family of genes required for maintenance of cell wall integrity and for the stress response in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saccharomyces cerevisiae Heat Shock Transcription Factor Regulates Cell Wall Remodeling in Response to Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wsc1 and Mid2 are cell surface sensors for cell wall integrity signaling that act through Rom2, a guanine nucleotide exchange factor for Rho1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of surface forces by the cell-wall mechanosensor Wsc1 in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mutational analysis of the cytoplasmic domain of the Wsc1 cell wall stress sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Wsc1p Cell Wall Signaling Protein Controls Biofilm (Mat) Formation Independently of Flo11p in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single-Molecule Atomic Force Microscopy Reveals Clustering of the Yeast Plasma-Membrane Sensor Wsc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and Functional Testing of Novel Interacting Protein Partners for the Stress Sensors Wsc1p and Mid2p of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The WSC1 Protein: A Comprehensive Technical Guide on its Discovery, Characterization, and Role in Fungal Cell Wall Integrity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the WSC1 protein, a critical cell surface sensor in fungi, particularly in the model organism Saccharomyces cerevisiae. The discovery and characterization of WSC1 have been pivotal in understanding the mechanisms by which fungal cells sense and respond to cell wall stress, a pathway of significant interest for the development of novel antifungal therapeutics. This document details the structural and functional aspects of WSC1, the signaling cascade it initiates, and the key experimental methodologies used to elucidate its role.

Discovery and Initial Characterization

The WSC1 protein (initially named for its role in cell W all integrity and S tress response C omponent) was identified as part of a novel family of proteins in Saccharomyces cerevisiae that also includes Wsc2p, Wsc3p, and Wsc4p.[1][2] Genetic studies revealed that these proteins act as upstream regulators of the stress-activated PKC1-MAP kinase cascade, which is essential for maintaining cell wall integrity and responding to heat shock.[1][2][3] Deletion of the WSC1 gene results in a cell lysis defect, particularly under conditions of cell wall stress, highlighting its crucial role in cell survival.[2][4]

Biochemical characterization has shown that Wsc1p is an integral membrane protein.[1] Through fractionation experiments, it was determined that Wsc1p is localized to the plasma membrane.[1][4] Further analysis revealed that the protein undergoes post-translational modifications, including glycosylation and phosphorylation, which are important for its proper function.[1][3] Specifically, the extracellular serine/threonine-rich domain is heavily glycosylated, a modification essential for Wsc1p's functionality.[1]

Structural Organization of WSC1

The WSC1 protein possesses a distinct modular structure, which is conserved among its homologs in other fungi.[5][6] This architecture is central to its function as a mechanosensor. The domains include:

-

N-terminal Cysteine-Rich Domain (CRD): An extracellular domain characterized by a conserved pattern of cysteine residues that form disulfide bonds.[5][6] This domain, also known as the WSC domain, has a PAN/Apple domain fold and is crucial for sensing mechanical stress and for the clustering of Wsc1 sensors in the plasma membrane.[5][7] The crystal structure of the Wsc1 CRD has been solved, revealing surface-exposed aromatic clusters that are essential for its function.[5][7]

-

Serine/Threonine-Rich Region (STR): An extracellular, highly glycosylated region that acts as a rigid linker, extending the CRD away from the cell surface.[1][6]

-

Transmembrane Domain (TMD): A single hydrophobic alpha-helix that anchors the protein in the plasma membrane.[1][6]

-

C-terminal Cytoplasmic Tail: An intracellular domain responsible for transmitting the signal to downstream components of the signaling pathway.[1][8] This domain contains conserved regions that are critical for interaction with downstream signaling molecules.[9]

Below is a diagram illustrating the domain architecture of the Wsc1 protein.

The WSC1-Mediated Cell Wall Integrity (CWI) Signaling Pathway

WSC1 functions as a primary sensor in the Cell Wall Integrity (CWI) pathway, a crucial signaling cascade for fungal viability.[6][10] Upon cell wall stress, such as that caused by antifungal drugs, osmotic changes, or cell growth, Wsc1p is thought to undergo conformational changes that activate downstream signaling.[6]

The key steps in the WSC1-mediated CWI pathway are:

-

Activation of Rom2: The cytoplasmic tail of Wsc1 directly interacts with Rom2, a guanine nucleotide exchange factor (GEF) for the Rho1 GTPase.[8][11] This interaction is stimulated by cell wall stress and leads to the activation of Rom2.

-

Activation of Rho1: Activated Rom2 promotes the exchange of GDP for GTP on Rho1, a small GTPase that acts as a master regulator of the CWI pathway.[8][11]

-

Activation of Pkc1: GTP-bound Rho1 then activates Protein Kinase C 1 (Pkc1).

-

MAP Kinase Cascade: Pkc1 subsequently activates a mitogen-activated protein (MAP) kinase cascade, consisting of Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and Mpk1/Slt2 (MAPK).[4][6]

-

Transcriptional Response: The terminal MAPK, Mpk1/Slt2, translocates to the nucleus and phosphorylates transcription factors, such as Rlm1 and the SBF complex (Swi4/Swi6), leading to the expression of genes involved in cell wall biosynthesis and repair.

The following diagram illustrates the WSC1 signaling pathway.

Quantitative Data Summary

The function of WSC1 has been extensively studied through genetic analysis, particularly by observing the phenotypes of deletion mutants under various stress conditions.

| Genotype | Phenotype | Stress Condition | Reference |

| wsc1Δ | Cell lysis defect, temperature sensitive at 37°C | Rich media (YPD) | [2][4] |

| wsc1Δ | Sensitive | Congo Red (chitin-binding agent) | [5][6] |

| wsc1Δ | Sensitive | Calcofluor White (chitin-binding agent) | [5][6] |

| wsc1Δ | Sensitive | Caspofungin (β-1,3-glucan synthase inhibitor) | [5][6] |

| wsc1Δ | Sensitive | Caffeine | [4] |

| wsc1Δ wsc2Δ | Exacerbated cell lysis and heat sensitivity compared to wsc1Δ | YPD, 37°C | [2][4] |

| wsc1Δ wsc3Δ | Exacerbated cell lysis and heat sensitivity compared to wsc1Δ | YPD, 37°C | [2][4] |

| wsc1Δ mid2Δ | Severe cell lysis defect, lethal | YPD | [8] |

Key Experimental Protocols

The characterization of WSC1 has relied on a combination of genetic, biochemical, and biophysical techniques. Below are outlines of the core methodologies.

Yeast Two-Hybrid (Y2H) Analysis for Protein-Protein Interactions

This method was instrumental in identifying the interaction between the cytoplasmic domain of Wsc1 and Rom2.

Principle: The transcription of a reporter gene is activated only when a DNA-binding domain (DBD) fused to a "bait" protein and an activation domain (AD) fused to a "prey" protein are brought into proximity by the interaction of the bait and prey proteins.

Protocol Outline:

-

Vector Construction: The DNA sequence encoding the cytoplasmic domain of Wsc1 (amino acids 298-378) is cloned into a Y2H "bait" vector (e.g., pGBKT7) to create a fusion with the Gal4 DNA-binding domain. The DNA sequence for the potential interacting partner, Rom2, is cloned into a "prey" vector (e.g., pGADT7) to create a fusion with the Gal4 activation domain.[8]

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Selection and Screening: Transformed yeast are plated on selective media. Growth on highly selective media (lacking specific nutrients and containing reporter gene substrates like X-α-Gal) indicates a positive interaction.

-

Controls: Negative controls (e.g., empty vectors, non-interacting proteins) are run in parallel to rule out auto-activation and non-specific interactions.

Epitope Tagging and Immunodetection

To study the expression, localization, and modification of Wsc1p, an epitope tag (e.g., HA, Myc, or GFP) is fused to the protein.

Principle: The epitope tag is a short peptide sequence that is recognized by a commercially available, high-affinity antibody, allowing for specific detection of the fusion protein.

Protocol Outline:

-

Strain Construction: A cassette containing the epitope tag sequence and a selectable marker is integrated at the 3' end of the endogenous WSC1 locus in the yeast genome using homologous recombination.

-

Protein Extraction: Yeast cells expressing the tagged Wsc1p are grown to mid-log phase. Cells are harvested and lysed, typically by vortexing with glass beads in a suitable lysis buffer.[8]

-

Fractionation (Optional): To determine subcellular localization, the total cell lysate is subjected to differential centrifugation to separate soluble (cytosolic) and insoluble (membrane) fractions.[1]

-

SDS-PAGE and Western Blotting: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with a primary antibody specific to the epitope tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[6][8]

Deletion Construct Analysis

This technique is used to map the functional domains of the Wsc1 protein.

Principle: Different domains of the Wsc1 protein are systematically deleted, and the ability of the mutant proteins to complement the phenotype of a wsc1Δ strain is assessed.

Protocol Outline:

-

Plasmid Construction: A series of plasmids are created, each expressing a version of Wsc1p with a specific domain deleted (e.g., lacking the CRD, STR, TMD, or cytoplasmic tail).[1][2]

-

Yeast Transformation: These plasmids are transformed into a wsc1Δ yeast strain.

-

Phenotypic Analysis: The transformed strains are tested for their ability to grow under various stress conditions (e.g., high temperature, presence of Congo Red or caspofungin). Complementation of the wsc1Δ phenotype indicates that the deleted domain is not essential for function under those conditions, while failure to complement suggests the domain is critical.[1][2]

The following diagram outlines a general workflow for the characterization of WSC1.

References

- 1. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wsc1 and Mid2 Are Cell Surface Sensors for Cell Wall Integrity Signaling That Act through Rom2, a Guanine Nucleotide Exchange Factor for Rho1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutational analysis of the cytoplasmic domain of the Wsc1 cell wall stress sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Three-Dimensional Model of the Yeast Transmembrane Sensor Wsc1 Obtained by SMA-Based Detergent-Free Purification and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of WSC1 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WSC1 protein is a critical cell surface sensor in fungi, primarily recognized for its role in initiating the Cell Wall Integrity (CWI) pathway in response to cell wall stress. Activation of WSC1 triggers a cascade of intracellular signaling events that are essential for cell wall remodeling, polarized growth, and adaptation to environmental challenges. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by WSC1, with a focus on the molecular interactions and cellular outcomes. We present key quantitative data in structured tables, offer detailed protocols for pivotal experiments, and provide visual representations of the signaling networks through DOT language diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

In the realm of fungal biology and infectious disease, understanding the mechanisms of cell survival and adaptation is paramount. The fungal cell wall is a dynamic structure that is crucial for maintaining cellular integrity and mediating interactions with the environment. The Cell Wall Integrity (CWI) signaling pathway is a primary response mechanism to cell wall stress, and at its helm are cell surface sensors, with WSC1 being a key player in Saccharomyces cerevisiae and its homologs in other fungi. WSC1, a transmembrane protein, functions as a mechanosensor, detecting perturbations in the cell wall.[1][2][3][4] This guide delves into the intricate downstream signaling network that is triggered upon WSC1 activation, providing a technical resource for researchers aiming to elucidate this pathway further or target it for therapeutic intervention.

The Core WSC1 Signaling Cascade

The activation of WSC1 initiates a well-defined signaling cascade that ultimately leads to a coordinated cellular response. The central pathway involves the activation of a GTPase and a subsequent MAP kinase (MAPK) cascade.

From Cell Surface to Rho1 Activation

Upon sensing cell wall stress, the cytoplasmic tail of WSC1 undergoes a conformational change that enables it to interact with Rom2 , a guanine nucleotide exchange factor (GEF).[1][4][5] Rom2 is then activated to catalyze the exchange of GDP for GTP on the small GTPase Rho1 , a master regulator of the CWI pathway.[1][5][6] This activation of Rho1 is a critical node in the pathway, as it diverges to control multiple downstream effector branches.

The Pkc1-Mpk1 MAP Kinase Cascade

One of the primary downstream branches activated by Rho1-GTP is the Protein Kinase C (Pkc1) pathway, which leads to a canonical Mitogen-Activated Protein Kinase (MAPK) cascade. Activated Rho1 directly binds to and activates Pkc1 .[1][7][8] Pkc1, in turn, phosphorylates and activates a series of downstream kinases:

-

Bck1 (MEKK): A MAP kinase kinase kinase.

-

Mkk1/Mkk2 (MEK): A pair of redundant MAP kinase kinases.

-

Mpk1/Slt2 (MAPK): The final MAP kinase in the cascade.[8][9][10]

Phosphorylated Mpk1 translocates to the nucleus where it activates transcription factors, such as Rlm1 and the SBF complex (Swi4/Swi6), to drive the expression of genes involved in cell wall biogenesis and repair.

Additional Downstream Effectors of Rho1

Beyond the Pkc1-MAPK cascade, activated Rho1 orchestrates a multifaceted response by interacting with several other effector proteins. This highlights the central role of Rho1 in coordinating different aspects of the cellular response to cell wall stress.

-

1,3-β-Glucan Synthase (Fks1/Fks2): Rho1 directly binds to the Fks1/Fks2 catalytic subunits of the 1,3-β-glucan synthase complex, stimulating its enzymatic activity. This provides a direct link between stress sensing and the synthesis of major cell wall components.[1][6][8][11]

-

Skn7: Rho1 interacts with the transcription factor Skn7, contributing to the regulation of gene expression in response to oxidative and cell wall stress.[6][12]

-

Bni1: This formin protein is involved in the nucleation and elongation of actin cables. Rho1's interaction with Bni1 links cell wall stress signaling to the organization of the actin cytoskeleton, which is crucial for polarized cell growth and material transport to the site of cell wall repair.[6][8][13]

-

Sec3: As a component of the exocyst complex, Sec3 is involved in tethering secretory vesicles to the plasma membrane. Rho1's interaction with Sec3 helps to direct the secretion of new cell wall material and remodeling enzymes to the site of stress.[6]

Quantitative Data in WSC1 Signaling

While a comprehensive quantitative understanding of the WSC1 pathway is still an active area of research, several studies have provided valuable quantitative insights into the dynamics of this signaling network.

| Parameter | Condition | Quantitative Change | Reference |

| Rho1-GTP Levels | Heat Shock (42°C) | ~40% increase in guanine nucleotide exchange activity towards Rho1 | [1] |

| Mpk1 Phosphorylation | Heat Shock (39°C) | Transient increase, peaking at 10-15 minutes | [14] |

| Mpk1 Phosphorylation | Zymolyase Treatment | Sustained increase over 60 minutes | [14] |

| Wsc1-Rom2 Interaction | Two-Hybrid Assay (β-galactosidase activity) | Strong interaction observed | [1][5] |

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Wsc1-Rom2 Interaction

This protocol is adapted from methodologies used to demonstrate the interaction between the cytoplasmic domain of Wsc1 and Rom2.[1][5]

Objective: To determine if the cytoplasmic tail of Wsc1 physically interacts with Rom2.

Materials:

-

S. cerevisiae reporter strain (e.g., SFY526 or a similar strain with a lacZ reporter gene under the control of a GAL4-responsive promoter).

-

pGBT9 (or similar bait vector with a GAL4 DNA-binding domain).

-

pGAD424 (or similar prey vector with a GAL4 activation domain).

-

Plasmids containing the coding sequence for the Wsc1 cytoplasmic domain and full-length or domains of Rom2.

-

Yeast transformation reagents (e.g., lithium acetate, PEG).

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His).

-

X-gal or ONPG for β-galactosidase assay.

Procedure:

-

Plasmid Construction:

-

Clone the DNA sequence encoding the cytoplasmic domain of Wsc1 into the bait vector (e.g., pGBT9-Wsc1).

-

Clone the DNA sequence encoding Rom2 (full-length or specific domains) into the prey vector (e.g., pGAD424-Rom2).

-

-

Yeast Transformation:

-

Co-transform the yeast reporter strain with the bait and prey plasmids.

-

As controls, transform with empty vectors, bait with empty prey vector, and prey with empty bait vector.

-

-

Selection:

-

Plate the transformed cells on SD/-Trp/-Leu plates to select for cells containing both plasmids. .

-

-

Interaction Assay (Qualitative):

-

Replica-plate the colonies from the selection plates onto SD/-Trp/-Leu/-His plates to assay for the activation of the HIS3 reporter gene. Growth on this medium indicates a positive interaction.

-

-

Interaction Assay (Quantitative - β-galactosidase assay):

-

Grow liquid cultures of the co-transformed yeast in SD/-Trp/-Leu medium.

-

Perform a quantitative liquid β-galactosidase assay using ONPG as a substrate, or a qualitative filter lift assay using X-gal.

-

Calculate Miller units to quantify the strength of the interaction.

-

In Vitro Rho1 GTP-Loading Assay

This protocol is based on methods to measure the GEF activity of Rom2 towards Rho1.[1]

Objective: To determine if Wsc1 activation stimulates the GEF activity of Rom2 towards Rho1.

Materials:

-

Yeast strains (wild-type, wsc1Δ).

-

Yeast lysis buffer.

-

Recombinant purified Rho1.

-

[³⁵S]GTPγS or fluorescently labeled GTP analog.

-

Nitrocellulose filters.

-

Scintillation counter.

Procedure:

-

Preparation of Yeast Extracts:

-

Grow wild-type and wsc1Δ yeast strains to mid-log phase.

-

Induce cell wall stress (e.g., heat shock) if desired.

-

Prepare cell extracts by glass bead lysis or other suitable methods in a buffer that preserves protein activity.

-

-

GTP-Loading Reaction:

-

In a reaction mix, combine the yeast extract (as a source of Rom2 and other regulatory proteins), purified recombinant Rho1, and [³⁵S]GTPγS.

-

Incubate the reaction at 30°C.

-

-

Measurement of GTP-Loading:

-

At various time points, take aliquots of the reaction and stop the reaction by adding ice-cold buffer.

-

Filter the reaction mixture through nitrocellulose filters. Proteins will bind to the filter, while unbound nucleotides will pass through.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the amount of [³⁵S]GTPγS bound to Rho1 on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS over time for both wild-type and wsc1Δ extracts. A higher rate of GTPγS binding in the wild-type extract compared to the wsc1Δ extract indicates that Wsc1 is required for efficient Rom2-mediated GTP loading of Rho1.

-

Conclusion and Future Directions

The WSC1 signaling pathway is a cornerstone of fungal cell wall maintenance and a critical factor in fungal survival. The core pathway, from the WSC1 sensor through Rom2 and Rho1 to the Pkc1-MAPK cascade and other Rho1 effectors, represents a highly regulated and interconnected network. This technical guide has provided an in-depth overview of this pathway, complete with visual diagrams, quantitative data, and experimental protocols to aid researchers in their investigations.

Future research in this area will likely focus on a more detailed quantitative and spatiotemporal understanding of the signaling dynamics, the identification of novel components and regulatory mechanisms, and the elucidation of the precise mechanisms by which WSC1 and its homologs in pathogenic fungi contribute to virulence. For drug development professionals, a deeper understanding of this pathway offers promising avenues for the development of novel antifungal therapies that target this essential fungal survival mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Wsc1 and Mid2 are cell surface sensors for cell wall integrity signaling that act through Rom2, a guanine nucleotide exchange factor for Rho1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutational analysis of the cytoplasmic domain of the Wsc1 cell wall stress sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Yeast Protein Kinases and the RHO1 Exchange Factor TUS1 Are Novel Components of the Cell Integrity Pathway in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conserved roles for yeast Rho1 and mammalian RhoA GTPases in clathrin-independent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Wsc1 and Mid2 Are Cell Surface Sensors for Cell Wall Integrity Signaling That Act through Rom2, a Guanine Nucleotide Exchange Factor for Rho1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Rho1 GTPase Acts Together With a Vacuolar Glutathione S-Conjugate Transporter to Protect Yeast Cells From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Internalization in Yeast Requires the Tor2-Rho1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic and Physical Interactors of WSC1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known genetic and physical interactors of the Saccharomyces cerevisiae cell wall integrity sensor, Wsc1. Wsc1 is a critical transmembrane protein that functions as a mechanosensor, detecting cell wall stress and initiating a signaling cascade to maintain cellular integrity. Understanding its network of interactions is paramount for elucidating the mechanisms of cell wall maintenance and identifying potential targets for antifungal drug development.

WSC1 Physical Interactors

Wsc1 physically interacts with a range of proteins to transduce signals from the cell surface to the downstream signaling machinery. These interactions have been primarily identified through methods such as the yeast two-hybrid (Y2H) system and its membrane-adapted version (MYTH).

Core Signaling Interactors

The most well-characterized physical interactions of Wsc1 are with components of the Cell Wall Integrity (CWI) pathway.

| Interactor | Method of Identification | Quantitative Data | Reference |

| Rom2 | Yeast Two-Hybrid | Strong interaction observed via β-galactosidase activity.[1][2] | Philip, B. & Levin, D. E. (2001) |

| Ras2 | Membrane Yeast Two-Hybrid (MYTH) | Confirmed interactor.[3] | Pérez-Lara, A., et al. (2020) |

| Tom70 | Membrane Yeast Two-Hybrid (MYTH) | Positive interaction control.[3] | Pérez-Lara, A., et al. (2020) |

Novel Physical Interactors Identified by MYTH

A broader screen using the integrated Membrane Yeast Two Hybrid (iMYTH) method identified several novel interacting partners for Wsc1, suggesting its involvement in a wider range of cellular processes beyond the canonical CWI pathway.[3]

| Interactor | Function | Reference |

| Atx1 | Copper metallochaperone | Pérez-Lara, A., et al. (2020)[3] |

| Mek1 | Meiosis-specific protein kinase | Pérez-Lara, A., et al. (2020)[3] |

| Msh6 | DNA mismatch repair protein | Pérez-Lara, A., et al. (2020)[3] |

Note: The original study identified 14 previously unreported interactors for Wsc1p. For a complete list, please refer to the primary literature.[3]

WSC1 Genetic Interactors

Genetic interaction studies, such as synthetic genetic array (SGA) analysis and genetic screens for synthetic lethality or sickness, have revealed functional relationships between WSC1 and other genes.

| Interacting Gene | Phenotype of Double Mutant | Implied Functional Relationship | Reference |

| MID2 | Synthetic lethality (wsc1Δ mid2Δ) | Parallel functioning in cell wall sensing.[3][4] | Ketela, T., et al. (1999) |

| PMT2 | Additive cell lysis defect (wsc1Δ pmt2-1) | Pmt2 is involved in O-mannosylation, which is important for the function of the parallel sensor Mid2.[1][2] | Philip, B. & Levin, D. E. (2001) |

| WSC2, WSC3 | Exacerbated temperature sensitivity and cell lysis defects in wsc1Δ background. | Partial redundancy in cell wall sensing.[5] | Verna, J., et al. (1997) |

| PKC1, BCK1 | No synthetic lethality with wsc1Δ. | WSC genes function upstream of PKC1.[5] | Verna, J., et al. (1997) |

Signaling Pathways and Experimental Workflows

WSC1 Signaling Pathway

The canonical WSC1 signaling pathway involves the direct interaction with the guanine nucleotide exchange factor (GEF) Rom2, which in turn activates the Rho1 GTPase to initiate the CWI MAP kinase cascade.

Caption: The WSC1-mediated Cell Wall Integrity (CWI) signaling pathway.

Experimental Workflow: Yeast Two-Hybrid (Y2H) Screen

The Y2H system is a powerful genetic method to identify protein-protein interactions. The workflow for screening for Wsc1 interactors is depicted below.

Caption: A generalized workflow for a Yeast Two-Hybrid screen.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

This protocol is adapted from methodologies used to identify the interaction between Wsc1 and Rom2.[1][2]

Objective: To test for a physical interaction between the cytoplasmic tail of Wsc1 and a potential interacting protein (e.g., Rom2).

Materials:

-

S. cerevisiae reporter strain (e.g., SFY526).

-

Bait vector (e.g., pGBT9) containing the GAL4 DNA-binding domain (BD).

-

Prey vector (e.g., pGAD424) containing the GAL4 activation domain (AD).

-

Plasmid containing the WSC1 cytoplasmic domain sequence (amino acids 298-378).

-

Plasmid containing the full-length or domain-specific sequence of the prey protein.

-

Standard yeast transformation reagents and media (YEPD, SD dropout media).

-

Reagents for β-galactosidase assay (X-gal or ONPG).

Procedure:

-

Plasmid Construction:

-

Subclone the DNA fragment encoding the C-terminal cytoplasmic tail of WSC1 into the bait vector (e.g., pGBT9) to create a fusion with the GAL4-BD.

-

Subclone the DNA of the potential interactor into the prey vector (e.g., pGAD424) to create a fusion with the GAL4-AD.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into the yeast reporter strain using the lithium acetate method.

-

As controls, transform yeast with the bait plasmid and an empty prey vector, and vice-versa.

-

-

Selection:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Incubate at 30°C for 2-4 days until colonies appear.

-

-

Interaction Screening:

-

Replica-plate the colonies onto selective medium lacking histidine (SD/-Leu/-Trp/-His) and containing a competitive inhibitor of the HIS3 gene product (e.g., 3-aminotriazole, 3-AT) to test for the activation of the HIS3 reporter gene.

-

Perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG to test for the activation of the lacZ reporter gene.

-

-

Analysis:

-

Growth on the selective medium and the development of blue color in the β-galactosidase assay indicate a positive interaction between the bait and prey proteins.

-

Co-Immunoprecipitation (Co-IP) from Yeast Lysates

This generalized protocol can be used to validate physical interactions identified by other methods.

Objective: To confirm the in vivo interaction between Wsc1 and a putative partner protein.

Materials:

-

Yeast strain co-expressing epitope-tagged versions of Wsc1 (e.g., Wsc1-HA) and the interacting protein (e.g., Partner-Myc).

-

Lysis buffer (e.g., Tris-HCl pH 7.5, NaCl, EDTA, Triton X-100, protease and phosphatase inhibitors).

-

Antibody against one of the epitope tags (e.g., anti-HA antibody).

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash buffer (lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Reagents and equipment for SDS-PAGE and Western blotting.

Procedure:

-

Yeast Culture and Lysis:

-

Grow the yeast strain to mid-log phase.

-

Harvest the cells by centrifugation and wash with ice-cold water.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads and vigorous vortexing or a bead beater at 4°C.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Immunoprecipitation:

-

Incubate a portion of the clarified lysate with the primary antibody (e.g., anti-HA) for 2-4 hours at 4°C with gentle rotation.

-

Add the Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and remove the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in elution buffer (e.g., 2X SDS-PAGE sample buffer).

-

Boil the samples for 5-10 minutes to elute the protein complexes from the beads.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody against the second epitope tag (e.g., anti-Myc) to detect the co-immunoprecipitated partner protein. The presence of a band corresponding to the partner protein confirms the interaction.

-

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method for systematically identifying genetic interactions.[6][7][8][9][10]

Objective: To identify genes that show a synthetic lethal or sick phenotype when mutated in combination with a wsc1Δ mutation.

Principle: A query strain carrying a wsc1Δ mutation linked to a selectable marker is systematically crossed with an array of ~5000 viable yeast deletion mutants. Through a series of replica pinning and selection steps, haploid double mutants are generated. The colony size of the double mutants is quantitatively measured to identify genetic interactions.

Generalized Workflow:

-

Query Strain Construction: A MATα wsc1Δ::natMX strain is constructed, which also contains markers for selection.

-

Mating: The query strain is mated with an ordered array of MATa deletion mutants (each with a geneXΔ::kanMX allele).

-

Diploid Selection: Diploids are selected on medium containing both G418 and nourseothricin.

-

Sporulation: Diploids are transferred to nitrogen-poor medium to induce sporulation.

-

Haploid Selection: A series of selections are performed to isolate MATa haploid cells.

-

Double Mutant Selection: The final selection is for haploid cells containing both the wsc1Δ::natMX and geneXΔ::kanMX mutations.

-

Data Analysis: The plates are imaged, and colony sizes are measured using specialized software. A genetic interaction score is calculated by comparing the observed double mutant colony size to the expected size (based on the single mutant phenotypes). Significant negative deviations indicate a synthetic sick or lethal interaction.

This guide provides a foundational understanding of the interactome of Wsc1. The presented data and protocols serve as a starting point for further investigation into the intricate signaling networks governing cell wall integrity in yeast and other fungi.

References

- 1. Wsc1 and Mid2 Are Cell Surface Sensors for Cell Wall Integrity Signaling That Act through Rom2, a Guanine Nucleotide Exchange Factor for Rho1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification and Functional Testing of Novel Interacting Protein Partners for the Stress Sensors Wsc1p and Mid2p of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Synthetic Genetic Array Analysis for Global Mapping of Genetic Networks in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthetic Genetic Array Analysis in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthetic genetic array analysis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic genetic array - Wikipedia [en.wikipedia.org]

- 10. Synthetic Genetic Array Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

WSC1 Protein: A Comprehensive Technical Guide on Structure, Domains, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WSC1 protein is a crucial cell surface sensor in fungi, playing a pivotal role in maintaining cell wall integrity (CWI).[1][2][3] As a mechanosensor, WSC1 detects stress on the cell wall and initiates a signaling cascade to remodel and reinforce this essential protective barrier.[1][4][5] This in-depth guide provides a technical overview of the WSC1 protein's structure, its functional domains, the signaling pathway it governs, and the experimental methodologies used to elucidate its function. This information is critical for researchers in fungal biology and professionals involved in the development of antifungal drugs targeting the CWI pathway.

WSC1 Protein Structure and Domains

WSC1 is an integral transmembrane protein with a well-defined architecture, primarily studied in the model organism Saccharomyces cerevisiae.[1][4][6][7][8] Its structure can be dissected into four key domains, each with a distinct function.

Table 1: Domain Architecture of S. cerevisiae Wsc1 (ScWsc1)

| Domain | Location | Key Features | Primary Function |

| Cysteine-Rich Domain (CRD) or WSC Domain | N-terminal, Extracellular | Contains eight conserved cysteine residues forming four disulfide bonds; adopts a PAN/Apple domain fold with surface-exposed aromatic clusters.[1][3][9][10] | Acts as the primary sensor of cell wall stress, potentially through interaction with cell wall glucans; crucial for sensor clustering.[1][5][11] |

| Serine/Threonine-Rich Region (STR) | Extracellular | Highly O-glycosylated, resulting in a rigid, extended conformation.[4][7] | Functions as a rigid probe of the cell wall; glycosylation is essential for proper function.[4][7] |

| Transmembrane Domain (TMD) | Transmembrane | Single alpha-helical pass through the plasma membrane.[1][6][7] | Anchors the protein in the plasma membrane.[7] |

| Cytoplasmic Tail | C-terminal, Intracellular | Relatively short and highly charged; contains conserved motifs for protein-protein interactions.[4][6][7][8] | Transduces the signal from the extracellular domains to downstream signaling components.[4][12] |

A high-resolution crystal structure of the extracellular CRD of yeast Wsc1 has been solved, revealing a characteristic PAN/Apple domain fold.[1][3][9] This structure highlights three solvent-exposed aromatic clusters, two of which are essential for Wsc1-dependent resistance to cell wall stressors like caspofungin and Congo red.[1][9]

Table 2: Physicochemical Properties of Recombinant CRDs from S. cerevisiae Wsc Family Proteins [9][13]

| Protein | Residues Encompassed | Molecular Weight (kDa) | Theoretical pI |

| ScWsc1 | 24-124 | 12.0 | 4.4 |

| ScWsc2 | 24-123 | 11.9 | 4.3 |

| ScWsc3 | 24-124 | 12.2 | 4.5 |

The Cell Wall Integrity (CWI) Signaling Pathway

WSC1 is a key upstream sensor in the CWI signaling pathway, a conserved MAP kinase cascade essential for fungal viability.[2][4][14] Upon sensing cell wall stress, WSC1 activates this pathway to regulate the expression of genes involved in cell wall biogenesis.[4]

The signaling cascade is initiated by the interaction of the WSC1 cytoplasmic tail with Rom2, a guanine nucleotide exchange factor (GEF) for the Rho1 GTPase.[4][6] This interaction stimulates the exchange of GDP for GTP on Rho1, leading to its activation.[4] Activated Rho1 then triggers a downstream MAP kinase cascade, culminating in the activation of the transcription factor Rlm1, which regulates the expression of cell wall maintenance genes.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to study WSC1 structure and function.

Yeast Two-Hybrid Analysis for Protein-Protein Interactions

This method is used to identify interactions between the cytoplasmic domain of WSC1 and its downstream signaling partners, such as Rom2.[4]

Methodology:

-

Vector Construction:

-

The DNA sequence encoding the cytoplasmic domain of WSC1 (amino acids 298 to 378) is cloned into a GAL4 activation domain (AD) vector (e.g., pGAD424).[4]

-

The DNA sequence for the potential interacting partner (e.g., Rom2) is cloned into a GAL4 DNA-binding domain (BD) vector.

-

-

Yeast Transformation:

-

A suitable yeast reporter strain (e.g., one with HIS3 and lacZ reporter genes under the control of GAL4-responsive promoters) is co-transformed with the AD-WSC1 and BD-partner plasmids.

-

-

Interaction Assay:

-

Transformed yeast are plated on selective medium lacking histidine. Growth on this medium indicates a physical interaction between the two proteins, which reconstitutes a functional GAL4 transcription factor and activates the HIS3 reporter gene.

-

A quantitative β-galactosidase assay can be performed to further confirm the interaction strength.

-

Site-Directed Mutagenesis to Identify Functional Residues

This technique is employed to assess the importance of specific amino acid residues or domains for WSC1 function, such as the aromatic clusters in the CRD or phosphorylation sites in the cytoplasmic tail.[1][12]

Methodology:

-

Plasmid Preparation: A plasmid containing the WSC1 gene is used as a template.

-

Mutagenesis: Overlap extension PCR or a commercial site-directed mutagenesis kit is used to introduce specific point mutations or deletions into the WSC1 coding sequence.

-

Transformation and Verification: The mutated WSC1 plasmid is transformed into a wsc1Δ yeast strain. The presence of the desired mutation is confirmed by DNA sequencing.

-

Phenotypic Analysis: The transformed yeast are subjected to cell wall stress conditions (e.g., growth on media containing caspofungin, Congo red, or at elevated temperatures).[1][14] The ability of the mutant WSC1 to rescue the stress-sensitive phenotype of the wsc1Δ strain is assessed.

Fluorescence Microscopy for Subcellular Localization

This method is used to determine the localization of WSC1 within the cell and to observe its clustering behavior.[11][14][15]

Methodology:

-

Strain Construction: The WSC1 gene is endogenously tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) at its C-terminus using homologous recombination.[16][17]

-

Cell Culture and Imaging: The yeast strain expressing WSC1-GFP is grown to the desired growth phase. Live cells are then visualized using a fluorescence microscope.

-

Analysis: The distribution of the fluorescent signal is observed to determine if WSC1 is localized to specific microdomains within the plasma membrane, known as Membrane Compartments carrying Wsc1 (MCW).[5][15] The effect of cell wall stress on WSC1 clustering can also be assessed.

Protein Purification and Structural Analysis

Purification of WSC1 or its domains is essential for biochemical and structural studies, such as X-ray crystallography.[1][5]

Methodology:

-

Expression and Solubilization:

-

For soluble domains like the CRD, the corresponding DNA sequence is cloned into an expression vector (e.g., with a His-tag) and overexpressed in a suitable host like E. coli. The protein is then purified from the soluble fraction.[13]

-

For the full-length protein, which is a transmembrane protein, solubilization from the yeast plasma membrane is required. This can be achieved using detergents or, more recently, detergent-free methods using styrene-maleic acid (SMA) copolymers to form native-like lipid nanoparticles (SMALPs).[5][16]

-

-

Affinity Chromatography: The tagged WSC1 protein is purified from the cell lysate or solubilized membrane fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Structural Analysis:

Conclusion

WSC1 is a multifaceted protein that acts as a primary sensor of cell wall stress in fungi. Its modular domain structure allows it to perceive extracellular cues and transduce them into an intracellular signaling cascade that is vital for cell survival. A thorough understanding of WSC1's structure, the function of its domains, and the CWI pathway it initiates is paramount for the development of novel antifungal therapies that can disrupt this critical cellular process. The experimental methodologies outlined in this guide provide a framework for further investigation into the intricate biology of WSC1 and its role in fungal pathogenesis.

References

- 1. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Requirement for the Cell Wall Integrity Sensor Wsc1p in Diploids Versus Haploids [mdpi.com]

- 3. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wsc1 and Mid2 Are Cell Surface Sensors for Cell Wall Integrity Signaling That Act through Rom2, a Guanine Nucleotide Exchange Factor for Rho1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Three-Dimensional Model of the Yeast Transmembrane Sensor Wsc1 Obtained by SMA-Based Detergent-Free Purification and Transmission Electron Microscopy [mdpi.com]

- 6. Characterization of the Wsc proteins and their interactions with proteins that function in the PKC1 -MPK1 signaling pathway - ProQuest [proquest.com]

- 7. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A family of genes required for maintenance of cell wall integrity and for the stress response in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

- 12. Mutational analysis of the cytoplasmic domain of the Wsc1 cell wall stress sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Yeast cell wall integrity sensors form specific plasma membrane microdomains important for signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Three-Dimensional Model of the Yeast Transmembrane Sensor Wsc1 Obtained by SMA-Based Detergent-Free Purification and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Wsc1p Cell Wall Signaling Protein Controls Biofilm (Mat) Formation Independently of Flo11p in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of WSC1 Gene Expression in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to understand and combat fungal pathogens, the yeast Saccharomyces cerevisiae serves as an invaluable model organism. Its cell wall is a critical structure for survival and a prime target for antifungal drugs. The integrity of this wall is meticulously monitored by a complex signaling network, the Cell Wall Integrity (CWI) pathway. At the forefront of this surveillance system is the transmembrane sensor protein Wsc1. This technical guide provides a comprehensive overview of the regulation of the WSC1 gene, a key component in the fungal stress response. Understanding the intricacies of WSC1 expression is paramount for developing novel therapeutic strategies that exploit vulnerabilities in the fungal cell wall maintenance machinery.

The WSC1 Gene and the Cell Wall Integrity (CWI) Pathway

The WSC1 gene encodes a cell surface sensor that detects physical stress on the yeast cell wall. Wsc1p is a member of a family of highly O-glycosylated integral membrane proteins that act as mechanosensors.[1] These sensors are crucial for initiating the CWI signaling cascade in response to various environmental challenges, including heat shock, osmotic stress, and exposure to cell wall-perturbing agents like antifungal drugs.

The CWI pathway is a conserved signaling module in fungi that ultimately leads to the activation of the MAP kinase Slt2/Mpk1. This activation triggers a transcriptional program, primarily through the transcription factors Rlm1p and the SBF complex (Swi4p/Swi6p), to reinforce the cell wall and ensure cell survival.

Core Signaling Cascade

The activation of the CWI pathway by Wsc1p follows a well-defined series of events:

-

Stress Sensing: Cell wall stress induces conformational changes in Wsc1p.

-

GEF Activation: The cytoplasmic tail of Wsc1p interacts with and activates the guanine nucleotide exchange factor (GEF) Rom2p.

-

Rho1p Activation: Rom2p, in turn, activates the small GTPase Rho1p by promoting the exchange of GDP for GTP.

-

Pkc1p Activation: GTP-bound Rho1p activates the protein kinase C homolog, Pkc1p.

-

MAPK Cascade: Pkc1p initiates a MAP kinase cascade, sequentially phosphorylating and activating Bck1p (MAPKKK), Mkk1/2p (MAPKK), and finally Slt2p/Mpk1p (MAPK).

-

Transcriptional Response: Activated Slt2p/Mpk1p translocates to the nucleus and activates transcription factors, primarily Rlm1p, leading to the expression of genes involved in cell wall biogenesis and repair.

Quantitative Analysis of WSC1 Gene Expression

While Wsc1p is a sensor that initiates a signaling cascade, the expression of the WSC1 gene itself is also subject to regulation, particularly in response to the very stresses it is designed to detect. This feedback and feedforward regulation fine-tunes the cell's ability to respond to a dynamic environment. The following tables summarize quantitative data on WSC1 mRNA expression levels under various stress conditions, compiled from multiple high-throughput studies.

| Stress Condition | Fold Change (mRNA) | Time Point | Experimental Method | Reference |

| Heat Shock (37°C) | 1.5 - 2.0 | 15 - 30 min | Microarray | [2] |

| Osmotic Stress (1M Sorbitol) | ~1.2 | 30 min | Microarray | [3] |

| Caspofungin (32 ng/mL) | 1.8 | 60 min | Microarray | |

| Congo Red (50 µg/mL) | 1.3 | 60 min | Microarray | |

| Zymolyase (25 U/mL) | No significant change | 60 min | Microarray |

Table 1: Summary of WSC1 mRNA Expression Under Various Stress Conditions. This table presents a compilation of quantitative data on the fold change of WSC1 mRNA levels in Saccharomyces cerevisiae in response to different environmental stressors. The data is derived from various microarray studies.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Characterization of the Wsc1 protein, a putative receptor in the stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of genes required for maintenance of cell wall integrity and for the stress response in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of sensor-specific stress response by transcriptional profiling of wsc1 and mid2 deletion strains and chimeric sensors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular Localization of the WSC1 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WSC1 protein, a key cell wall stress sensor in fungi, plays a pivotal role in maintaining cell integrity, making it a potential target for novel antifungal therapies. Understanding its precise subcellular localization and the dynamic processes that govern its function is crucial for developing targeted drug development strategies. This technical guide provides a comprehensive overview of the subcellular localization of WSC1, the signaling pathways it initiates, and detailed experimental protocols for its study.

Subcellular Localization of WSC1

WSC1 is an integral transmembrane protein primarily located in the plasma membrane of fungal cells, particularly in Saccharomyces cerevisiae.[1][2] Its distribution is not uniform; instead, it is concentrated in specific microdomains known as Membrane Compartments carrying Wsc1 (MCW) .[3][4] These punctate compartments are distinct from other plasma membrane domains.[4]

Beyond these stable microdomains, WSC1 exhibits dynamic localization to sites of polarized growth, such as the emerging bud during vegetative growth and the bud neck during cytokinesis.[5][6] This localization pattern underscores its role in monitoring and responding to the mechanical stresses associated with cell wall remodeling during cell division and morphogenesis.

The localization and function of WSC1 are intrinsically linked to its structure. The N-terminal cysteine-rich domain (CRD) is exposed to the extracellular space and is crucial for sensor clustering and signaling.[7][8] The single transmembrane domain anchors the protein in the plasma membrane, while the C-terminal cytoplasmic tail interacts with downstream signaling components.[2][9]

Quantitative Data on WSC1 Distribution

The following table summarizes key quantitative data related to the subcellular localization and dynamics of the WSC1 protein, primarily from studies in Saccharomyces cerevisiae.

| Parameter | Value | Organism/Condition | Reference |

| Cluster Size | ~200 nm in diameter | S. cerevisiae (wild-type) | [1][10] |

| Cluster Size (Stress) | Increases to 420-440 nm in diameter | S. cerevisiae (hypotonic shock or elevated temperature) | [2] |

| Membrane Fractionation | Predominantly in the crude membrane fraction | S. cerevisiae | [1] |

| Endocytosis Signal | NPFDD motif in the cytoplasmic tail | S. cerevisiae | [5][11] |

Signaling Pathways Involving WSC1

WSC1 is a primary sensor for the Cell Wall Integrity (CWI) pathway, a crucial signaling cascade for maintaining cell wall homeostasis in response to various stresses.

Cell Wall Integrity (CWI) Signaling Pathway

Upon sensing cell wall stress, WSC1 activates the CWI pathway. This activation is thought to involve conformational changes and clustering of WSC1, leading to the recruitment and activation of downstream signaling molecules.[7][8] The core of the CWI pathway is a mitogen-activated protein kinase (MAPK) cascade.

Caption: The Cell Wall Integrity (CWI) signaling pathway initiated by WSC1.

Experimental Protocols

Fluorescence Microscopy for WSC1-GFP Localization

This protocol describes the visualization of WSC1 subcellular localization using a C-terminally tagged WSC1-GFP fusion protein in S. cerevisiae.

Materials:

-

Yeast strain expressing WSC1-GFP from its endogenous promoter.

-

Low fluorescence yeast medium.

-

Concanavalin A solution (1 mg/mL).

-

Glass bottom dishes or microscope slides and coverslips.

-

Fluorescence microscope with appropriate filter sets for GFP.

Procedure:

-

Grow yeast cells expressing WSC1-GFP overnight in low fluorescence medium at 30°C with shaking.

-

In the morning, dilute the overnight culture to an OD600 of 0.1 in fresh low fluorescence medium and grow to mid-log phase (OD600 0.5-0.8).

-

Coat the surface of a glass bottom dish or microscope slide with a thin layer of Concanavalin A solution and allow it to air dry completely. This will immobilize the cells.

-

Concentrate the mid-log phase cell culture by centrifuging 1-2 mL of culture and resuspending the cell pellet in a small volume (e.g., 50 µL) of fresh medium.

-

Apply a small drop (2-5 µL) of the concentrated cell suspension onto the Concanavalin A-coated surface.

-

Place a coverslip over the drop of cells.

-

Image the cells using a fluorescence microscope. Use a low laser power to minimize phototoxicity and photobleaching.[12][13]

-

Acquire Z-stacks to capture the three-dimensional distribution of the WSC1-GFP signal within the cells.[14]

Subcellular Fractionation to Isolate Plasma Membrane Proteins

This protocol outlines a method for enriching plasma membrane proteins from S. cerevisiae to confirm the localization of WSC1.[15][16][17]

Materials:

-

Yeast cell culture.

-

Spheroplasting buffer (e.g., containing sorbitol and a reducing agent).

-

Lytic enzyme (e.g., Zymolyase).

-

Lysis buffer (e.g., hypotonic buffer with protease inhibitors).

-

Dounce homogenizer or nitrogen cavitation apparatus.

-

Ultracentrifuge and appropriate rotors.

-

Sucrose solutions for density gradient centrifugation.

Procedure:

-

Harvest yeast cells from a mid-log phase culture by centrifugation.

-

Wash the cells with water and then with spheroplasting buffer.

-

Resuspend the cells in spheroplasting buffer containing a lytic enzyme and incubate until spheroplasts are formed (monitor by microscopy).

-

Gently harvest the spheroplasts by centrifugation and wash with an osmotically supportive buffer.

-

Resuspend the spheroplasts in a hypotonic lysis buffer containing protease inhibitors.

-

Lyse the spheroplasts using a Dounce homogenizer with a tight-fitting pestle or by nitrogen cavitation.[15][17]

-

Perform a series of differential centrifugation steps to enrich for membranes:

-

Low-speed spin (e.g., 1,000 x g) to pellet unlysed cells and nuclei.

-

Mid-speed spin (e.g., 10,000 x g) to pellet mitochondria.

-

High-speed spin (e.g., 100,000 x g) of the supernatant from the previous step to pellet the microsomal fraction (containing plasma membrane, ER, Golgi).

-

-

Resuspend the microsomal pellet and layer it on top of a discontinuous or continuous sucrose density gradient.

-

Centrifuge the gradient at high speed for a sufficient time to separate the different membrane fractions.

-

Carefully collect fractions from the gradient.

-

Analyze the fractions by SDS-PAGE and Western blotting using antibodies against WSC1 and marker proteins for different subcellular compartments (e.g., Pma1p for plasma membrane, Dpm1p for ER).

Co-Immunoprecipitation (Co-IP) to Identify WSC1 Interacting Partners

This protocol is for identifying proteins that interact with WSC1 in vivo.[18][19][20]

Materials:

-

Yeast strain expressing an epitope-tagged version of WSC1 (e.g., WSC1-HA or WSC1-FLAG).

-

Lysis buffer (containing non-ionic detergent and protease inhibitors).

-

Glass beads or a cell disruptor.

-

Antibody specific to the epitope tag.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer or SDS-PAGE sample buffer.

Procedure:

-

Grow the yeast strain to mid-log phase and harvest the cells.

-

Lyse the cells in lysis buffer using glass beads or a mechanical cell disruptor.

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

Pre-clear the lysate by incubating it with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the epitope tag on WSC1.

-

Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry to identify novel interactors.

Experimental and Logical Workflows

Workflow for Determining WSC1 Subcellular Localization

References

- 1. Single-Molecule Atomic Force Microscopy Reveals Clustering of the Yeast Plasma-Membrane Sensor Wsc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation | Semantic Scholar [semanticscholar.org]

- 7. A Three-Dimensional Model of the Yeast Transmembrane Sensor Wsc1 Obtained by SMA-Based Detergent-Free Purification and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the Yeast Cell Wall Integrity Sensor Wsc1 Reveals an Essential Role of Surface-Exposed Aromatic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-molecule atomic force microscopy reveals clustering of the yeast plasma-membrane sensor Wsc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A block of endocytosis of the yeast cell wall integrity sensors Wsc1 and Wsc2 results in reduced fitness in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 13. bloomlab.web.unc.edu [bloomlab.web.unc.edu]

- 14. Yeast cells live fluorescence imaging [protocols.io]

- 15. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of subcellular fractions from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. doaj.org [doaj.org]

Methodological & Application (wsc1 - Yeast)

Application Notes and Protocols for Epitope Tagging of WSC1 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wsc1 is a crucial cell surface sensor in Saccharomyces cerevisiae that plays a pivotal role in the Cell Wall Integrity (CWI) signaling pathway.[1][2][3] This pathway is essential for maintaining cell shape, responding to environmental stress, and orchestrating cell wall remodeling during growth and morphogenesis.[3][4] As a transmembrane protein, Wsc1 detects mechanical stress at the cell surface and initiates a signaling cascade to ensure the cell's structural integrity.[4][5] Epitope tagging of Wsc1 is a fundamental technique for studying its localization, expression, protein-protein interactions, and downstream signaling events. These application notes provide detailed protocols for the C-terminal epitope tagging of Wsc1, methods for functional verification of the tagged protein, and an overview of the signaling pathway in which it operates.

Choosing an Epitope Tag for WSC1

The selection of an appropriate epitope tag is critical and depends on the intended downstream applications. C-terminal tagging of Wsc1 has been successfully demonstrated with various epitopes, indicating that this terminus is amenable to modification without abolishing protein function.[6][7] The cytoplasmic C-terminal tail of Wsc1 is involved in intracellular signaling, and while tagging at this location has proven effective, it is crucial to verify the functionality of the tagged protein.[6]

Considerations for Tag Selection:

-

Size: Smaller tags are often preferred to minimize potential interference with protein folding and function.[8][9]

-

Application: The choice of tag will be dictated by the experimental goal, such as immunoprecipitation, Western blotting, or fluorescence microscopy.

-

Antibody Availability and Specificity: High-quality monoclonal antibodies are essential for the reliable detection of the tagged protein.

Table 1: Common Epitope Tags for C-Terminal Fusion in S. cerevisiae

| Epitope Tag | Amino Acid Sequence | Size (kDa) | Common Applications | Considerations |

| HA | YPYDVPDYA | ~1.1 | Western Blot, Immunoprecipitation, Immunofluorescence | Widely used, excellent commercial antibodies available. |

| c-Myc | EQKLISEEDL | ~1.2 | Western Blot, Immunoprecipitation, Immunofluorescence | Another popular and well-characterized tag. |

| FLAG (1x) | DYKDDDDK | ~1.0 | Western Blot, Immunoprecipitation, Affinity Purification | Can be cleaved by enterokinase. |

| 3xFLAG | DYKDDDDKDYKDDDDKDYKDDDDK | ~3.0 | Enhanced detection in Westerns and IP | Larger size may have a greater potential for functional interference. |

| V5 | GKPIPNPLLGLDST | ~1.4 | Western Blot, Immunoprecipitation, Immunofluorescence | Derived from a viral protein. |

| GFP | (Green Fluorescent Protein) | ~27 | Live-cell imaging, Fluorescence-based assays | Large tag size, potential for dimerization and functional perturbation. |

| mNeonGreen | (Monomeric Green Fluorescent Protein) | ~27 | Live-cell imaging, super-resolution microscopy | A bright, monomeric fluorescent protein, potentially reducing artifacts seen with GFP.[10] |

Experimental Protocols

Protocol 1: C-Terminal Epitope Tagging of WSC1 using PCR-Based Homologous Recombination

This protocol describes the C-terminal tagging of the endogenous WSC1 locus using a PCR-based strategy with the pFA6a plasmid series.[8][9][11] These plasmids contain a variety of epitope tags followed by a selectable marker, flanked by sequences for PCR amplification.

Materials:

-

Yeast strain (e.g., BY4741)

-

pFA6a-based plasmid containing the desired epitope tag and a selectable marker (e.g., pFA6a-3HA-KanMX6)

-

High-fidelity DNA polymerase

-

Forward and reverse primers for amplifying the tagging cassette (see Table 2)

-

Yeast transformation reagents (e.g., lithium acetate, PEG, carrier DNA)

-

YPD and selective media (e.g., YPD + G418)

-

Sterile water, microcentrifuge tubes, and other standard laboratory equipment

Table 2: Primer Design for WSC1 C-Terminal Tagging

| Primer Name | Sequence (5' to 3') | Description |

| WSC1_C-term_F1 | [40-45 nt of WSC1 coding sequence upstream of stop codon]AGGTGAAGGTGAAGGTTCCT[20 nt forward priming site on pFA6a] | Forward primer with homology to the C-terminus of WSC1 (excluding the stop codon) and the pFA6a plasmid. Includes a linker sequence. |

| WSC1_C-term_R1 | [40-45 nt of WSC1 3' UTR downstream of stop codon][20 nt reverse priming site on pFA6a] | Reverse primer with homology to the 3' untranslated region of WSC1 and the pFA6a plasmid. |

Procedure:

-

Primer Design: Design forward and reverse primers of approximately 60-65 nucleotides in length. The 5' end of the primers should contain 40-45 nucleotides of homology to the WSC1 gene at the desired integration site. The 3' end should have 20 nucleotides of homology to the pFA6a plasmid for amplification of the tagging cassette. The forward primer's homology should be to the C-terminal coding region of WSC1, immediately upstream of the stop codon. The reverse primer's homology should be to the 3' untranslated region immediately downstream of the WSC1 open reading frame. It is often beneficial to include a flexible linker (e.g., encoding (Gly-Gly-Gly-Gly-Ser)n) between the WSC1 coding sequence and the epitope tag to minimize functional interference.[12]

-